molecular formula C17H14Cl2N2O3 B429170 4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one

4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one

Cat. No.: B429170
M. Wt: 365.2g/mol
InChI Key: APLGJQHPGDVEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[(3,4-dichlorophenyl)methylamino]propylidene]-2-(2-furanyl)-5-oxazolone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Two-photon Absorption Properties

Oxazolone derivatives, including those similar to 4-[1-[(3,4-Dichlorophenyl)methylamino]propylidene]-2-(2-furanyl)-5-oxazolone, have been studied for their two-photon absorption properties. These derivatives exhibit high two-photon absorption cross-sections, making them potentially useful for applications in non-linear optics and fluorescence microscopy (Rodrigues et al., 2012).

Nonlinear Optical Behavior

Synthesized oxazolone compounds have demonstrated significant third-order nonlinear optical properties. These properties include a high nonlinear refractive index and nonlinear absorption coefficient. Such attributes suggest their potential use in optical limiting applications, particularly with strong electron donor substituents (Murthy et al., 2013).

Antimicrobial Activities

Some oxazolone derivatives show notable antimicrobial activities. Compounds structurally related to 4-[1-[(3,4-Dichlorophenyl)methylamino]propylidene]-2-(2-furanyl)-5-oxazolone have been synthesized and tested for antimicrobial properties, demonstrating effectiveness against various microorganisms. This suggests potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Synthesis Methods

Recent studies have also focused on developing efficient synthesis methods for oxazolone derivatives. These methods aim at improving the yield and purity of these compounds, which is crucial for their application in various fields of research (Pattarawarapan et al., 2016).

Properties

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2g/mol

IUPAC Name

4-[N-[(3,4-dichlorophenyl)methyl]-C-ethylcarbonimidoyl]-2-(furan-2-yl)-1,3-oxazol-5-ol

InChI

InChI=1S/C17H14Cl2N2O3/c1-2-13(20-9-10-5-6-11(18)12(19)8-10)15-17(22)24-16(21-15)14-4-3-7-23-14/h3-8,22H,2,9H2,1H3

InChI Key

APLGJQHPGDVEFW-UHFFFAOYSA-N

SMILES

CCC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(OC(=N2)C3=CC=CO3)O

Canonical SMILES

CCC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(OC(=N2)C3=CC=CO3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one

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